(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
The compound contains an amino acid moiety (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, which suggests that it might have properties similar to those of amino acids. The presence of the imidazole ring indicates that the compound might be a derivative of histidine, an essential amino acid. The second part of the compound, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, contains a triazole ring, which is often found in pharmaceuticals and agrochemicals due to its ability to mimic the structure of natural nucleotides .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the two moieties via a suitable linker. The exact method would depend on the specific functional groups present on each moiety .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the configuration of the chiral center at the 2-position of the propanoic acid moiety .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could participate in electrophilic substitution reactions, while the amino group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amino groups would likely make the compound soluble in water .Scientific Research Applications
Synthesis Methodologies
The research demonstrates innovative approaches to synthesizing complex molecules, highlighting the versatility of these compounds in creating heterocyclic structures, which are crucial in pharmaceuticals and materials science. For example, sulfuric acid derivatives are utilized as recyclable catalysts for synthesizing tetrasubstituted imidazoles, showcasing an efficient, environmentally friendly method for constructing these compounds under solvent-free conditions (Tavakoli et al., 2012). Similarly, the use of Brønsted acidic ionic liquids offers a green and reusable catalyst for synthesizing tetrasubstituted imidazoles, further emphasizing the role of sustainable chemistry in modern synthesis techniques (Davoodnia et al., 2010).
Green Chemistry
In the realm of green chemistry, these compounds serve as key intermediates for developing novel methodologies that are more environmentally benign. The synthesis of optically active imidazole oxides from amino acid esters underlines the potential of these compounds in producing chiral centers, crucial for drug development (Jasiński et al., 2008). The application of amino acid-based imidazolium zwitterions as corrosion inhibitors showcases an innovative approach to leveraging these compounds for protecting metals, combining functionality with sustainability (Srivastava et al., 2017).
Corrosion Inhibition
The development of corrosion inhibitors based on imidazole derivatives is a significant application, addressing the need for efficient and eco-friendly methods to mitigate corrosion. The synthesized amino acid-based imidazolium zwitterions demonstrate high inhibition efficiency, offering a promising solution for protecting metal surfaces. This not only highlights the chemical versatility of these compounds but also their potential in industrial applications (Srivastava et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C5H7N3O2S/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-6-5(8-7-3)11-2-4(9)10/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2H2,1H3,(H,9,10)(H,6,7,8)/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJXSDSQNZIGKC-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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